molecular formula C12H16N2O5S2 B2707672 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide CAS No. 1448035-97-9

1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Cat. No.: B2707672
CAS No.: 1448035-97-9
M. Wt: 332.39
InChI Key: ANSFQIRFWJWZFV-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H16N2O5S2 and its molecular weight is 332.39. The purity is usually 95%.
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Scientific Research Applications

Atom-Transfer Radical Cyclizations

Research has shown the application of related compounds in atom-transfer radical cyclizations, demonstrating their potential in the synthesis of complex organic structures. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate is reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes, highlighting the utility of sulfonyl groups in facilitating cyclization reactions and enabling the synthesis of novel organic compounds (Flynn, Zabrowski, & Nosal, 1992).

Enantioselective Synthesis

Enantioselective synthesis of 3-substituted azetidine-2-carboxylic acids has been achieved, showcasing the importance of azetidine frameworks in developing chiral molecules. These molecules serve as tools for studying the influence of conformation on peptide activity, indicating the role of sulfonyl- and azetidine-containing compounds in peptide research (Sajjadi & Lubell, 2008).

Arylsulfonamides and Azetidine-2,4-diones Synthesis

The synthesis of novel arylsulfonamides through reactions involving amines and acetylenic compounds demonstrates the versatility of sulfonamides in organic synthesis. These compounds exhibit dynamic NMR behavior due to restricted rotation, illustrating the potential applications in NMR spectroscopy and materials science (Alizadeh & Rezvanian, 2008).

Azoloyl NH-1,2,3-Triazoles Synthesis

The synthesis of azoloyl NH-1,2,3-triazoles through reactions with sulfonyl azides reveals a method for creating compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis. This work demonstrates the role of sulfonyl and azetidine groups in facilitating complex reactions (Shafran et al., 2022).

Properties

IUPAC Name

1-methylsulfonyl-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-20(16,17)11-5-3-10(4-6-11)13-12(15)9-7-14(8-9)21(2,18)19/h3-6,9H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFQIRFWJWZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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